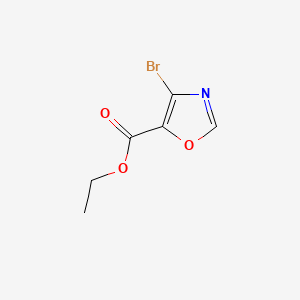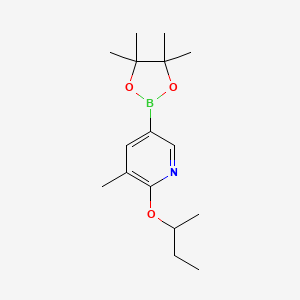![molecular formula C7H11NO B596442 6-Azabicyclo[3.2.1]octan-3-one CAS No. 1211597-02-2](/img/structure/B596442.png)
6-Azabicyclo[3.2.1]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocycle . It is a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For example, (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one was prepared in three steps from 6-oxabicyclo[3.2.1]oct-3-en-7-one, and stereoselective reduction of the intermediate provided (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol .Molecular Structure Analysis
The molecular formula of this compound is C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .Physical And Chemical Properties Analysis
This compound has a melting point of 81-82°C . It is a powder at room temperature .科学的研究の応用
Synthesis of Derivatives
6-Azabicyclo[3.2.1]octan-3-one has been synthesized in various forms for different applications. For example, Philip et al. (1990) detailed the synthesis of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol from 6-oxabicyclo[3.2.1]oct-3-en-7-one, which could have implications in medicinal chemistry (Philip et al., 1990).
Biological Activity and Dopamine Transporter Inhibition
Tamiz et al. (2000) explored the biological activity of a series of 6-substituted 1-azabicyclo[3.2.1]octanes, revealing that these compounds exhibit monoamine transporter inhibitory activity, which is highly dependent on the molecule's topology and stereochemistry. This suggests potential applications in neuroscience and pharmacology (Tamiz et al., 2000).
Efficient Synthesis Methods
The efficient synthesis of the 6-azabicyclo[3.2.1]octane-4-one system was demonstrated by Holmes et al. (1983), highlighting its potential use in various chemical and pharmaceutical applications (Holmes et al., 1983).
Role in Antimuscarinic Agents
Carroll et al. (1987) synthesized 6-methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate (azaprophen), a compound significantly more potent than atropine as an antimuscarinic agent. This suggests its potential application in the development of new drugs targeting muscarinic receptors (Carroll et al., 1987).
Analgesic Properties
Takeda et al. (1977) researched the analgesic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes, providing insights into the structure-activity relationships of these compounds. This research suggests possible applications in pain management and addiction treatment (Takeda et al., 1977).
Safety and Hazards
The safety information for 6-Azabicyclo[3.2.1]octan-3-one indicates that it is a hazardous substance. It has the GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
The 6-Azabicyclo[3.2.1]octane scaffold, which includes 6-Azabicyclo[3.2.1]octan-3-one, has gained significant interest in recent years due to its synthetic and pharmacological potential . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include the development of new synthetic methodologies and applications in drug discovery .
特性
IUPAC Name |
6-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-2-5-1-6(3-7)8-4-5/h5-6,8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHKXSSNUGYASF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305278 |
Source


|
| Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211597-02-2 |
Source


|
| Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211597-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)

![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)
![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)








![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)
